molecular formula C32H50O13 B2683838 methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate CAS No. 41679-97-4

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

Cat. No.: B2683838
CAS No.: 41679-97-4
M. Wt: 642.739
InChI Key: OMHUCGDTACNQEX-RQGNPYPXSA-N
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Description

7-O-Methyl morroniside is an iridoid glycoside extracted from the fruit of Cornus officinalis, a plant commonly used in traditional Chinese medicine . This compound has garnered attention due to its potential therapeutic properties and its role in various biological processes.

Scientific Research Applications

7-O-Methyl morroniside has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

7-O-Methyl morroniside, an iridoid glycoside extracted from Cornus officinalis fructus , has been found to exhibit anti-inflammatory activity . The primary targets of 7-O-Methyl morroniside are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) . These enzymes play crucial roles in the progression of neurodegenerative disorders such as Alzheimer’s disease .

Mode of Action

7-O-Methyl morroniside interacts with its targets, AChE, BChE, and BACE1, in a specific manner. It has been found to inhibit AChE and BChE, which are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition . In the case of BACE1, 7-O-Methyl morroniside shows noncompetitive type inhibitory effects . By inhibiting these enzymes, 7-O-Methyl morroniside can potentially alleviate the symptoms of neurodegenerative disorders.

Biochemical Pathways

7-O-Methyl morroniside affects several biochemical pathways. It activates the nuclear factor erythroid 2-related factor 2/antioxidant response elements (Nrf2/ARE) signaling pathway, which increases the antioxidant capacity of cells . This leads to a decrease in reactive oxygen species (ROS) levels, thereby reducing oxidative stress . Furthermore, 7-O-Methyl morroniside inhibits abnormal lipid metabolism, which is a factor in the development of neurodegenerative disorders .

Pharmacokinetics

It is known that the compound is a light gray powder and has a molecular weight of 420.41 . It is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . More research is needed to fully understand the pharmacokinetic properties of 7-O-Methyl morroniside.

Result of Action

The molecular and cellular effects of 7-O-Methyl morroniside’s action are significant. It promotes the differentiation of cells and inhibits apoptosis . It also increases the production of antioxidant enzymes such as superoxide dismutase (SOD) and NAD(P)H quinone dehydrogenase 1 (NQO1), reducing oxidative damage . Furthermore, it decreases the levels of inflammatory mediators and inhibits the process of ferroptosis in cells .

Action Environment

The action, efficacy, and stability of 7-O-Methyl morroniside can be influenced by various environmental factors. For instance, storage conditions can affect its stability . It is recommended to store the compound at 4°C and protect it from light . Additionally, the compound’s solubility can be affected by the solvent used . More research is needed to fully understand how other environmental factors might influence the action of 7-O-Methyl morroniside.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methyl morroniside typically involves the methylation of morroniside. This process can be achieved through the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 7-O-Methyl morroniside often involves the extraction from Cornus officinalis using solvents like ethanol or methanol. The extract is then purified through various chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate the desired compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidized derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced analogs: Compounds with reduced functional groups.

    Substituted products: Compounds with new functional groups replacing the methoxy group.

Comparison with Similar Compounds

Uniqueness: 7-O-Methyl morroniside is unique due to its specific methylation, which enhances its stability and bioavailability compared to its parent compound, morroniside. This modification also potentially increases its therapeutic efficacy in various applications .

Properties

IUPAC Name

methyl (1S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11?,12+,13+,14-,15+,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZODPOCIKVLNIL-BSUNYROJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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